molecular formula I4U B1620484 Uranium iodide (UI4) CAS No. 13470-22-9

Uranium iodide (UI4)

Cat. No.: B1620484
CAS No.: 13470-22-9
M. Wt: 745.6468 g/mol
InChI Key: PUBUIOWBJCONDZ-UHFFFAOYSA-J
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Description

Historical Context and Discovery

The development of uranium tetraiodide chemistry is intrinsically linked to the broader historical trajectory of uranium research, which began with Martin Heinrich Klaproth's discovery of uranium in the mineral pitchblende in 1789. Klaproth named this newly discovered element after the recently identified planet Uranus, establishing the foundation for what would become extensive research into uranium compounds. The subsequent isolation of metallic uranium by Eugène-Melchior Péligot in 1841, achieved through the thermal treatment of uranium tetrachloride with potassium metal, demonstrated the feasibility of preparing uranium in various oxidation states and laid the groundwork for investigating uranium halide chemistry.

The specific synthesis and characterization of uranium tetraiodide emerged as part of systematic investigations into uranium halide compounds during the twentieth century. Unlike the more extensively studied uranium chlorides and fluorides, uranium iodides presented unique challenges due to their distinct chemical properties and synthetic requirements. The preparation of uranium tetraiodide typically involves direct reaction between uranium metal and excess iodine, a method that requires careful control of reaction conditions to achieve the desired stoichiometry. This synthetic approach reflects the broader evolution of uranium chemistry from simple oxide preparations to sophisticated halide chemistry that enables precise control over uranium oxidation states.

The historical significance of uranium tetraiodide extends beyond its role as a chemical curiosity to encompass its function as a precursor for uranium metal production. Early research demonstrated that uranium tetraiodide could be thermally decomposed to yield metallic uranium, providing an alternative pathway to traditional metallothermic reduction methods. This discovery proved particularly valuable for laboratory-scale uranium metal preparation, where conventional industrial methods such as magnesiothermic or calciothermic reduction might be impractical.

Role in Uranium Halide Chemistry

Uranium tetraiodide occupies a distinctive position within the broader family of uranium halides, exhibiting chemical behavior that reflects both the unique properties of iodine as a halogen and the specific electronic configuration of uranium in the +4 oxidation state. The compound serves multiple functions in uranium chemistry, ranging from its use as a synthetic precursor to its role in fundamental studies of actinide bonding and electronic structure. The oxidation number of uranium in uranium tetraiodide is +4, placing it among the tetravalent uranium halides that include uranium tetrafluoride, uranium tetrachloride, and uranium tetrabromide.

The chemical properties of uranium tetraiodide distinguish it significantly from other uranium halides, particularly in terms of its thermal stability and decomposition behavior. When heated, uranium tetraiodide undergoes dissociation to form uranium triiodide and iodine gas, a reaction that has been exploited for both analytical and synthetic purposes. This thermal decomposition pathway differs markedly from the behavior of uranium tetrafluoride and uranium tetrachloride, which exhibit greater thermal stability under similar conditions. The relatively facile decomposition of uranium tetraiodide reflects the weaker uranium-iodine bonds compared to uranium-fluorine or uranium-chlorine interactions, a consequence of the larger ionic radius and lower electronegativity of iodine.

Recent advances in uranium tetraiodide chemistry have demonstrated its versatility as a starting material for preparing various uranium coordination complexes and organometallic compounds. Research has shown that uranium tetraiodide readily forms donor-acceptor complexes with Lewis bases such as tetrahydrofuran, diethyl ether, and acetonitrile, yielding compounds of the general formula UI₄L₂ where L represents the coordinating solvent molecule. These adduct formation reactions proceed under mild conditions and provide access to uranium(IV) species with controlled coordination environments, making them valuable synthetic intermediates for further chemical transformations.

The synthetic utility of uranium tetraiodide extends to its role in reduction chemistry, where it serves as a precursor for generating trivalent uranium species. Studies have demonstrated that uranium tetraiodide can be reduced using various reducing agents, including potassium graphite (KC₈) and potassium hydride, to yield uranium triiodide complexes such as UI₃(tetrahydrofuran)₄. These reduction reactions proceed cleanly under inert atmosphere conditions and provide high-yield pathways to trivalent uranium starting materials that are essential for low-valent uranium chemistry research.

Property Value Reference
Molecular Formula UI₄
Molecular Weight 745.647 g/mol
Crystal System Monoclinic
Space Group C2/c
Melting Point 506°C (under I₂ atmosphere)
Boiling Point 757°C
Density 5.6 g/cm³ (at 15°C)
Appearance Black crystalline solid
Coordination Geometry Six-coordinate octahedral

The investigation of uranium tetraiodide has also contributed to fundamental understanding of actinide bonding and electronic structure. Theoretical studies using quantum theory of atoms in molecules (QTAIM) analysis have revealed that uranium-iodine bonds in uranium tetraiodide exhibit predominantly ionic character, with bond critical point electron densities indicating a degree of ionicity that exceeds that observed in uranium-fluorine bonds. These findings provide important insights into the nature of actinide-halogen interactions and help explain the distinctive chemical behavior of uranium iodides compared to other uranium halides.

Furthermore, uranium tetraiodide has proven valuable in studies of solvent-induced chemical transformations and self-ionization reactions. Research has demonstrated that uranium tetraiodide exhibits different behavior in various organic solvents, with some solvents promoting the formation of ionic species while others maintain the molecular integrity of the compound. In ethyl acetate, for example, uranium tetraiodide forms discrete molecular complexes of the type [UI₄(ethyl acetate)₃], contrasting with the self-ionization behavior observed for uranium tetrachloride and uranium tetrabromide in the same solvent. These solvent-dependent chemical transformations highlight the unique position of uranium tetraiodide within uranium halide chemistry and demonstrate its potential utility in developing new synthetic methodologies.

Properties

CAS No.

13470-22-9

Molecular Formula

I4U

Molecular Weight

745.6468 g/mol

IUPAC Name

uranium(4+);tetraiodide

InChI

InChI=1S/4HI.U/h4*1H;/q;;;;+4/p-4

InChI Key

PUBUIOWBJCONDZ-UHFFFAOYSA-J

SMILES

I[U](I)(I)I

Canonical SMILES

[I-].[I-].[I-].[I-].[U+4]

Other CAS No.

13470-22-9

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Solution-Phase Methods

Parameter MeCN Method Et₂O Method
Solvent Acetonitrile Diethyl ether
Reaction time 3 hours 2 hours
Yield 95% 89%
Product [UI₄(MeCN)₄] [UI₄(Et₂O)₂]
Purity 99.2% (NMR) 98.5% (XRD)

These adducts serve as precursors to anhydrous UI₄, which can be isolated via vacuum sublimation at 200°C.

Solvent-Mediated Synthesis with 1,4-Dioxane

Ferrier et al. (2023) optimized a solvent-based method using 1,4-dioxane (C₄H₈O₂) to synthesize the complex [UI₄(1,4-dioxane)₂]. Thin uranium sections (<1 mm) react with iodine in dioxane at 50°C under vigorous agitation to prevent passivation:
$$
\text{U (s)} + 2\text{I}2 + 2\text{C}4\text{H}8\text{O}2 \rightarrow \text{UI}4(\text{C}4\text{H}8\text{O}2)_2 \quad \text{(18–24 hours)}
$$
Key optimizations include:

  • Uranium physical form : Thin sections maximize surface area while minimizing uncontrolled exothermic reactions.
  • Agitation : Sonication prevents iodine buildup on uranium surfaces.
  • Stability : The bright orange product degrades to brown within two weeks, necessitating immediate use.

Thermogravimetric analysis (TGA) revealed that [UI₄(1,4-dioxane)₂] decomposes above 200°C, releasing iodine and dioxane ligands. This method is advantageous for large-scale synthesis but requires strict oxygen-free conditions.

Comparative Evaluation of Synthetic Methods

Table 2: Method Comparison for UI₄ Synthesis

Method Temperature Range Yield Purity Scalability Limitations
Direct solid-state 500–1,100°C 85–90% >99.9% Moderate High-energy consumption
MeCN metathesis 25–50°C 95% 99.2% High Solvent toxicity
Dioxane-mediated 50°C 90% 98.7% High Product instability
  • Energy efficiency : Solution-phase methods operate at ambient temperatures, reducing energy costs.
  • Purity : Solid-state synthesis avoids solvent contamination, yielding the highest purity.
  • Handling : Adducts like [UI₄(MeCN)₄] simplify storage and transportation compared to anhydrous UI₄.

Chemical Reactions Analysis

Thermal Behavior

UI₄ undergoes dissociation upon heating, forming uranium triiodide (UI₃) and iodine gas:

UI4ΔUI3+12I2\text{UI}_4 \xrightarrow{\Delta} \text{UI}_3 + \frac{1}{2}\text{I}_2

This reaction occurs at elevated temperatures, with UI₄ crystallizing in a monoclinic structure (space group C2/c) .

Property Value
Melting point506°C (under I₂ atmosphere)
Density5.6 g/cm³ (15°C)

Solvent-Induced Behavior in Ethyl Acetate (EtOAc)

Unlike uranium(IV) chloride (UCl₄) and bromide (UBr₄), which self-ionize in ethyl acetate to form cation-anion complexes, UI₄ does not dissociate. Instead, it forms stable [UI₄(EtOAc)₃] complexes. This behavior highlights the unique reactivity of UI₄ compared to other uranium(IV) halides .

Key Observations:

  • UCl₄/UBr₄ : Self-ionize into [UX₃(EtOAc)₄]⁺ and [UX₅(EtOAc)]⁻ (X = Cl, Br) .

  • UI₄ : Remains as [UI₄(EtOAc)₃] with no ionization, crystallizing in a monoclinic system (P2₁/c) .

Compound Behavior in EtOAc Crystal System
UCl₄Self-ionizesOrthorhombic (P2₁2₁2₁)
UBr₄Self-ionizesMonoclinic (P12₁/n₁)
UI₄Forms [UI₄(EtOAc)₃]Monoclinic (P2₁/c)

Elemental Composition and Structural Analysis

UI₄ consists of uranium in the +4 oxidation state, coordinated by iodide ligands. Its elemental composition is:

Element Mass %
Uranium (U)31.92
Iodine (I)68.08

The compound adopts an octahedral layered geometry in its crystalline state, with uranium coordinated by six iodide ions .

Comparative Reactivity with Other Uranium(IV) Halides

UI₄’s resistance to self-ionization in ethyl acetate contrasts sharply with UCl₄ and UBr₄. This divergence suggests that iodide ligands stabilize the uranium center more effectively, preventing dissociation . The structural differences between chloride and bromide analogs (orthorhombic vs. monoclinic systems) further emphasize the ligand-dependent reactivity of uranium(IV) halides .

Scientific Research Applications

Uranium tetraiodide is utilized in several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing other uranium compounds and as a reagent in various chemical reactions.

    Industry: Its unique properties make it useful in nuclear materials research and development.

    Medicine and Biology: While not directly used in medicine, its study contributes to understanding the behavior of uranium compounds in biological systems.

Mechanism of Action

The mechanism by which uranium tetraiodide exerts its effects involves its ability to undergo redox reactions and form complexes with other elements. The molecular targets and pathways depend on the specific reactions and conditions. For example, in redox reactions, uranium can change its oxidation state, influencing the overall reaction pathway and products formed.

Comparison with Similar Compounds

Table 1: Key Physical Properties of UI₄

Property Value Reference
Molecular Weight 745.647 g/mol
Density 5.6 g/cm³
Melting Point 506°C
Boiling Point 729°C
CAS RN 13470-22-9

Comparison with Uranium Tetrachloride (UCl₄) and Uranium Tetrabromide (UBr₄)

Structural and Reactivity Differences

  • Crystal Structures: UI₄ forms a Mg-like packing structure in ethyl acetate (EtOAc) complexes, while UCl₄ and UBr₄ adopt orthorhombic (P2₁2₁2₁) and monoclinic (P12₁/n1) structures, respectively . The coordination geometry of UI₄ in complexes (e.g., [UI₄(EtOAc)₃]) differs from UCl₄ and UBr₄, which form [UCl₃(EtOAc)₄][UCl₅(EtOAc)] and [UBr₃(EtOAc)₄][UBr₅(EtOAc)] with pentagonal bipyramidal and octahedral coordination .
  • UBr₄ and UI₄ form mixed halides (e.g., UBrI₃) upon fusion, but UBrI₃ is uniquely stable, subliming without decomposition .

Table 2: Comparative Reactivity of Uranium(IV) Halides

Compound Hydrolysis Sensitivity Ligand Complexation Thermal Decomposition Pathway
UI₄ High Forms UI₄·nL (L = dma, dmso) Decomposes to UI₃ + I₂
UCl₄ Moderate Forms [UCl₃(EtOAc)₄][UCl₅] Stable up to 590°C
UBr₄ Moderate Forms [UBr₃(EtOAc)₄][UBr₅] Stable up to 650°C

Comparison with Mixed Uranium Halides

UI₄ participates in mixed halide formation (e.g., UCl₂I₂, UBrI₃), which exhibit distinct stability trends:

  • Chloride-Iodides (UClₓI₄₋ₓ) : Stability increases with higher iodide content .
  • Bromide-Iodides (UBrₓI₄₋ₓ) : Stability decreases with higher iodide content .

Table 3: Properties of Selected Mixed Halides

Compound Melting Point (°C) Stability in Air Notable Behavior
UCl₃I 490 Rapid hydrolysis Loses iodine on heating
UBrI₃ <500 Sublimes without decomposition Stable in vacuo

Comparison with Uranium Triiodide (UI₃)

  • Synthesis : UI₃ is produced by reducing UI₄ with hydrogen or thermal decomposition of UI₄ .
  • Stability : UI₃ is less reactive toward hydrolysis compared to UI₄ but is still moisture-sensitive .
  • Applications : UI₃ serves as a precursor for UI₄ synthesis, whereas UI₄ is more versatile in forming ligand complexes for nuclear fuel research .

Q & A

Q. How does UI4’s stability under varying environmental conditions (e.g., humidity, radiation) impact experimental design?

  • Methodological Answer : UI4 is hygroscopic and sensitive to radiolytic decomposition. Stability studies require controlled glovebox environments (<1 ppm O2/H2O) and irradiation setups (e.g., gamma sources) to simulate long-term storage conditions. Use in situ X-ray photoelectron spectroscopy (XPS) to monitor surface oxidation and gas chromatography to quantify iodine release. Include control experiments with uranium oxides for comparative degradation analysis .

Advanced Research Questions

Q. What computational approaches are effective in modeling UI4’s electronic structure and reactivity?

  • Methodological Answer : Density functional theory (DFT) with Hubbard-U corrections (DFT+U) accounts for uranium’s strong electron correlation. Basis sets like LANL2DZ are suitable for iodine interactions. Validate models against experimental bandgap data (from UV-Vis spectroscopy) and redox potentials (cyclic voltammetry). Open-source platforms like Quantum ESPRESSO or VASP enable reproducibility, but raw computational data (e.g., charge density maps) should be archived in FAIR-aligned repositories .

Q. How can contradictory data on UI4’s thermal decomposition pathways be resolved?

  • Methodological Answer : Contradictions often arise from differing experimental conditions (e.g., heating rates, atmosphere). Perform simultaneous TGA-DSC under argon vs. vacuum to isolate decomposition mechanisms (e.g., UI4 → UI3 + I2 vs. UI4 → U metal + I2). Pair with mass spectrometry to track iodine evolution kinetics. Cross-validate results with ab initio molecular dynamics simulations to reconcile experimental and theoretical data .

Q. What are the mechanisms of UI4 interaction with geological matrices in deep repository environments?

  • Methodological Answer : Study iodide retention using synthetic groundwater analogs (e.g., high-salinity brines) and copper canister corrosion products (e.g., Cu2O). Apply synchrotron-based XAFS to probe UI4-CuI surface complexes and geochemical modeling (PHREEQC) to predict solubility limits. Long-term experiments (>6 months) under anaerobic conditions are critical to replicate repository kinetics .

Q. How can multi-generational toxicity studies of UI4 be designed to assess radiological and chemical risks?

  • Methodological Answer : Use rodent models exposed to UI4 aerosols at subacute doses (e.g., 0.1–1 mg/kg). Combine histopathology (e.g., lung, kidney) with gamma spectrometry to quantify uranium biodistribution. Include generational cohorts to evaluate transgenerational effects on DNA repair mechanisms (via comet assays). Ensure compliance with ethical guidelines for radiotoxicology studies .

Methodological Best Practices

Q. How should UI4 research data be managed to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

  • Guidance : Store raw spectra, crystallographic files (.cif), and computational inputs/outputs in discipline-specific repositories (e.g., Chemotion, RADAR4Chem). Use standardized metadata templates for experimental conditions (ISO 16140-3). Cite datasets with persistent identifiers (DOIs) in publications. For collaborative projects, implement electronic lab notebooks (ELNs) with version control .

Q. What strategies mitigate bias in UI4 studies involving multi-technique data interpretation?

  • Guidance : Blind analyses (e.g., XRD pattern indexing by independent researchers) reduce confirmation bias. Use statistical tools (e.g., principal component analysis) to objectively cluster spectroscopic data. Disclose instrument calibration protocols and software settings (e.g., DFT convergence criteria) in supplementary materials .

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